3-(3,4-Dimethylphenyl)-1,1-diphenylurea
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Overview
Description
3-(3,4-Dimethylphenyl)-1,1-diphenylurea is an organic compound characterized by the presence of a urea group attached to a 3,4-dimethylphenyl and two diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-1,1-diphenylurea typically involves the reaction of 3,4-dimethylphenyl isocyanate with diphenylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dimethylphenyl)-1,1-diphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-1,1-diphenylurea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethylphenyl)-1,1-diphenylurea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
- 3-(3,4-Dimethylphenyl)-1,1-diphenylurea
- 3-(3,4-Dimethylphenyl)-1,1-diphenylthiourea
- 3-(3,4-Dimethylphenyl)-1,1-diphenylguanidine
Comparison: Compared to similar compounds, this compound is unique due to its specific structural features and reactivity. The presence of the urea group distinguishes it from thiourea and guanidine derivatives, which have sulfur and nitrogen atoms, respectively, in place of the oxygen atom in the urea group. This difference in structure can lead to variations in chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H20N2O |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-1,1-diphenylurea |
InChI |
InChI=1S/C21H20N2O/c1-16-13-14-18(15-17(16)2)22-21(24)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15H,1-2H3,(H,22,24) |
InChI Key |
ICXIWSONWZRKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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